molecular formula C9H7FO B121049 2-Fluorocinnamaldehyde CAS No. 149733-71-1

2-Fluorocinnamaldehyde

Cat. No. B121049
M. Wt: 150.15 g/mol
InChI Key: WMSYHZMJKDCFAK-HWKANZROSA-N
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Description

2-Fluorocinnamaldehyde is a fluorinated analogue of cinnamaldehyde, which is a compound known for its presence in cinnamon and its biological activities. While the provided papers do not directly discuss 2-Fluorocinnamaldehyde, they do provide insights into the synthesis and properties of related fluorinated aromatic aldehydes and their derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of radiopharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated aromatic aldehydes, such as 2-Fluorocinnamaldehyde, can be achieved through various synthetic routes. One method involves the use of activated nitro precursors and amino-polyether supported nucleophilic substitution with fluorine-18, leading to radiolabelled fluorinated aldehydes . Another approach is the reaction of 2-bromocinnamaldehyde acetal with piperidones, which unexpectedly produced 2-benzoxepines, subsequently transformed into spirocyclic 2-benzofuranacetaldehydes . These methods highlight the versatility and complexity of synthesizing fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds like 2-Fluorocinnamaldehyde is characterized using various spectroscopic techniques. NMR spectroscopy, in particular, is a powerful tool for elucidating the structure of such compounds. For instance, the complete assignment of 1H and 13C resonances of fluoro-2H-1-benzopyran derivatives was achieved using two-dimensional NMR experiments . The introduction of a fluorine atom can significantly influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated aldehydes participate in a range of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, fluorinated aldehydes can be converted into cyanohydrin trimethylsilyl ethers and then reduced to phenethanolamines, which are precursors to biologically active compounds like norepinephrine analogues . The presence of a fluorine atom can alter the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic aldehydes are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can increase the acidity of adjacent phenolic groups and affect the molecule's overall polarity and solubility . These properties are crucial for the biological activity of the compounds and their potential use in pharmaceuticals. Additionally, the introduction of fluorine can enhance the stability of certain compounds, making them suitable for use in high-sensitivity chromatographic analysis .

Scientific Research Applications

1. Chemosensor Development

2-Fluorocinnamaldehyde derivatives have been utilized in the development of chemosensors. For instance, a study by Kumar, Reja, and Bhalla (2012) demonstrated the use of a chemosensor based on N,N-dimethylaminocinnamaldehyde for detecting Hg(2+) ions. This sensor also exhibited the ability to detect picric acid and was used to construct a combinatorial logic circuit with NOR and INHIBIT logic functions (Kumar, Reja, & Bhalla, 2012).

2. Antitumor Activities

Studies have shown that certain derivatives of 2-Fluorocinnamaldehyde, such as 2'-benzoyloxycinnamaldehyde (BCA) and 2'-hydroxycinnamaldehyde (HCA), possess antiproliferative activities against various cancer cell lines. For example, Chung et al. (2007) found that BCA exhibited growth inhibitory effects and induced apoptotic cell death in various drug-resistant cancer cells, suggesting its potential as a therapeutic agent for drug-resistant cancers (Chung, Yoo, Kim, Lee, & Kim, 2007). Another study by Hong et al. (2007) highlighted the role of HCA in inducing apoptosis in cancer cells through proteasome inhibition, which led to increased ER stress and mitochondrial perturbation (Hong, Kim, Kim, Lee, Shin, Son, Han, Sung, & Kwon, 2007).

3. Synthesis of Fluorinated Compounds

2-Fluorocinnamaldehyde has been used in the synthesis of various fluorinated compounds. Zemmouri et al. (2011) reported the palladium-catalyzed stereoconvergent formylation of β-bromo-β-fluorostyrenes, leading to the production of (Z)-α-fluorocinnamaldehydes. This methodology was extended to synthesize different functionalized substrates, including glucoside of β-fluoroconiferyl alcohol (Zemmouri, Kajjout, Castanet, Eddarir, & Rolando, 2011).

4. Sensor Development for Metal Ion Detection

2-Fluorocinnamaldehyde derivatives have also been applied in the development of sensors for metal ion detection. Kumar, Kumar, and Bhalla (2011) synthesized a dimethylaminocinnamaldehyde linked rhodamine-based fluorescence receptor that demonstrated selective detection of Fe2+ ions through fluorescence resonance energy transfer (Kumar, Kumar, & Bhalla, 2011).

Future Directions

While specific future directions for 2-Fluorocinnamaldehyde are not mentioned, chemosensor probes containing 2-nitro- and 4-fluoro-cinnamaldehyde show promise in the field of anion recognition and sensing . This suggests potential future research directions in the development of chemosensors and their applications.

properties

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSYHZMJKDCFAK-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorocinnamaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Charpentier, R Emter, H Koch… - Chemistry & …, 2018 - Wiley Online Library
… 2-Fluorocinnamaldehyde (1b) shows slightly weaker sensitization characteristics in direct comparison to cinnamic aldehyde 1a in the KeratinoSens ® assay, with an EC1.5 of 16.5 μm, …
Number of citations: 5 onlinelibrary.wiley.com
PT Lowe, D O'Hagan - Journal of Fluorine Chemistry, 2020 - Elsevier
… Reduction with LiBH 4 gave 34 in quantitative yield, and then an efficient IBX oxidation generated 2-fluorocinnamaldehyde 33. The β-fluorinated analogues 36-38, were prepared by a …
Number of citations: 26 www.sciencedirect.com
T Nishimura, S Makigawa, J Sun, K Kodama… - Scientific reports, 2023 - nature.com
Herein, we describe a highly potent gravitropic bending inhibitor with no concomitant growth inhibition. Previously, we reported that (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) …
Number of citations: 7 www.nature.com
H Weischedel, D Schmidt, J Conrad, U Beifuss - Tetrahedron, 2018 - Elsevier
The Cu 2 O-catalyzed reaction between equimolar amounts of easily available 3-substituted-2-bromo-2-propen-1-ols and dicyclohexyl carbodiimide in DMSO at 100 C using K 3 PO 4 …
Number of citations: 3 www.sciencedirect.com

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